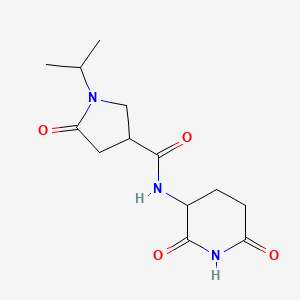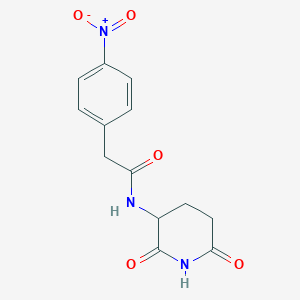
N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)benzamide, also known as DTTB, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. DTTB is a small molecule that has been synthesized using various methods, and its mechanism of action has been extensively studied. In
作用机制
N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)benzamide has been shown to inhibit the activity of certain enzymes, including the histone deacetylase enzyme. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)benzamide inhibits the activity of histone deacetylases by binding to the enzyme's active site, leading to the accumulation of acetylated histones and the activation of gene expression.
Biochemical and Physiological Effects
N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)benzamide has been shown to have biochemical and physiological effects in various cell lines and animal models. N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)benzamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)benzamide has been shown to have anti-inflammatory effects by inhibiting the activity of certain enzymes involved in the inflammatory response.
实验室实验的优点和局限性
N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)benzamide has several advantages for lab experiments, including its small size, high purity, and stability in solution. However, N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)benzamide also has limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the research on N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)benzamide. One potential direction is the development of N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)benzamide derivatives with improved solubility and potency. Another direction is the investigation of the role of N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)benzamide in epigenetic regulation and the development of N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)benzamide-based therapies for cancer and other diseases. Additionally, the use of N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)benzamide as a tool compound for chemical biology studies can lead to the discovery of new protein-protein interactions and signaling pathways.
合成方法
N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)benzamide can be synthesized using various methods, including the reaction of 3-(trifluoromethyl)benzoyl chloride with N-(2,6-dioxopiperidin-3-yl)amine in the presence of a base. Another method involves the reaction of 3-(trifluoromethyl)benzoic acid with N-(2,6-dioxopiperidin-3-yl)amine in the presence of a coupling reagent. The purity of the synthesized N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)benzamide can be determined using various analytical techniques, including high-performance liquid chromatography and mass spectrometry.
科学研究应用
N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)benzamide has potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)benzamide has been shown to inhibit the activity of certain enzymes, including the histone deacetylase enzyme, which has implications in cancer therapy. N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)benzamide has also been used as a tool compound in chemical biology to study protein-protein interactions.
属性
IUPAC Name |
N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3/c14-13(15,16)8-3-1-2-7(6-8)11(20)17-9-4-5-10(19)18-12(9)21/h1-3,6,9H,4-5H2,(H,17,20)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUILKRLLCXSIBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![N-[2-(2,4-dichlorophenyl)ethyl]-2-pyrrolidin-3-ylacetamide](/img/structure/B7582323.png)
![2-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]acetic acid](/img/structure/B7582328.png)
